1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea is a complex organic compound characterized by its unique structure, which includes a thienylformamide group and a dimethoxyphenyl ethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea typically involves multi-step organic reactions. One common approach is the condensation of 2-thienylformamide with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a thioxomethylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylformamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)ethylacetamide
- N-(3,4-Dimethoxyphenyl)ethylamine
- N-(3,4-Dimethoxyphenyl)ethylbenzamide
Uniqueness
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea is unique due to its combination of a thienylformamide group with a dimethoxyphenyl ethylamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-20-12-6-5-11(10-13(12)21-2)7-8-17-16(22)18-15(19)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPCVNYFGCKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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